Boc-PNA-G(Z)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

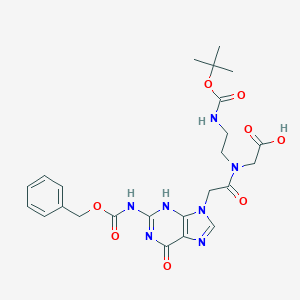

Boc-PNA-G(Z)-OH is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique structure, which includes multiple functional groups that contribute to its reactivity and versatility in chemical synthesis and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Boc-PNA-G(Z)-OH involves multiple steps, each requiring specific reagents and conditions. One common method involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the coupling of various intermediates through amide bond formation. The reaction conditions typically include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-PNA-G(Z)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Gene Regulation and Antisense Therapy

PNAs have emerged as powerful tools for gene regulation due to their ability to bind specifically to complementary DNA or RNA sequences. Boc-PNA-G(Z)-OH has been utilized in the development of PNA-based probes that can inhibit gene expression through antisense mechanisms.

- Case Study : Research demonstrated that PNA oligomers targeting the PCSK9 gene effectively inhibited its expression in vitro. The study utilized this compound to synthesize oligomers that showed significant binding affinity to the target mRNA, leading to reduced protein synthesis .

AntimiR and Antigene Applications

The ability of PNAs to bind microRNAs (miRNAs) has opened avenues for therapeutic applications against diseases where miRNA dysregulation is implicated.

- Case Study : A study reported the synthesis of short cationic PNA probes using this compound, which were encapsulated in PLGA nanoparticles. These probes exhibited enhanced cellular uptake and specificity in targeting miRNAs associated with cancer progression .

Molecular Probes and Biosensors

PNAs serve as excellent molecular probes due to their high specificity and stability. This compound can be integrated into biosensors for detecting specific nucleic acid sequences.

- Application Example : PNAs have been employed in fluorescent in situ hybridization (FISH) assays, where this compound-based probes were used to detect bacterial pathogens in clinical samples, demonstrating their utility in diagnostics .

Despite the promising applications, the use of PNAs like this compound faces challenges such as low solubility and poor cellular uptake.

Wirkmechanismus

The mechanism of action of Boc-PNA-G(Z)-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-[2-(tert-butoxycarbonylamino)ethoxy]acetic acid

- 2-[2-(tert-butoxycarbonylamino)ethylamino]acetic acid

- 2-[2-(phenylmethoxycarbonylamino)ethylamino]acetic acid

Uniqueness

What sets Boc-PNA-G(Z)-OH apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Biologische Aktivität

Boc-PNA-G(Z)-OH is a peptide nucleic acid (PNA) monomer that exhibits significant biological activity due to its unique structure and properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, stability, cellular uptake, and therapeutic applications.

Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a G(Z) nucleobase, which is an analogue of guanine. The compound's backbone consists of N-(2-aminoethyl)formamide units, which contribute to its stability and binding affinity with complementary nucleic acids. The uncharged nature of PNA enhances its ability to penetrate cellular membranes, making it a promising candidate for gene regulation and therapeutic interventions.

Biological Activity

Hybridization with Nucleic Acids

this compound exhibits high affinity for complementary DNA sequences, forming stable duplexes. Studies show that the compound can effectively hybridize with target nucleic acids, demonstrating high melting temperatures indicative of strong binding interactions. The specificity of this compound is such that even single nucleotide mismatches significantly reduce binding affinity, which is crucial for applications targeting specific genetic sequences.

Resistance to Enzymatic Degradation

One of the notable features of this compound is its resistance to enzymatic degradation. This stability allows the compound to maintain its biological activity in various environments, enhancing its potential for therapeutic applications. The stability is attributed to the PNA backbone, which is less susceptible to nucleases compared to natural nucleic acids.

Synthesis Methods

This compound is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process typically involves:

- Resin Preparation : A resin-bound amino acid is initially protected with a Boc group.

- Coupling Reactions : Subsequent coupling reactions are performed under controlled conditions to ensure the correct sequence and composition of the PNA oligomers.

- Deprotection : The Boc protecting group is removed at the end of the synthesis process using trifluoroacetic acid (TFA), allowing for the release of the final product .

Applications in Molecular Biology

This compound has several applications in molecular biology and biotechnology:

- Gene Regulation : Due to its ability to hybridize with specific DNA sequences, this compound can be utilized in gene silencing approaches.

- Therapeutic Interventions : Its stability and specificity make it suitable for therapeutic applications, including antisense therapy and targeted drug delivery.

- Molecular Probes : The compound can be employed as a molecular probe in various detection assays due to its high affinity for complementary sequences.

Case Study 1: Antisense Therapy

In a study investigating the use of this compound in antisense therapy, researchers demonstrated that the compound effectively inhibited gene expression in E. coli by hybridizing with mRNA transcripts. The results showed a concentration-dependent decrease in target gene expression, highlighting the potential of this compound as an effective therapeutic agent against bacterial targets .

Case Study 2: Cellular Uptake Mechanisms

Another study explored the mechanisms of cellular uptake for this compound conjugated with vitamin B12. The findings revealed that vitamin B12 facilitated efficient transport across bacterial membranes, significantly enhancing the delivery of PNA oligomers into E. coli. This study underscores the importance of carrier molecules in improving the efficacy of PNA-based therapeutics .

Comparative Analysis

The following table summarizes key characteristics and applications of various PNA monomers related to this compound:

| Compound Name | Structure Features | Unique Characteristics | Applications |

|---|---|---|---|

| Boc-PNA-A(Z)-OH | Adenine analogue | Forms base pairs with thymine | Gene regulation |

| Boc-PNA-C(Z)-OH | Cytosine analogue | Forms base pairs with guanine | Antisense therapy |

| This compound | Guanine analogue | Forms base pairs with cytosine | Therapeutic interventions |

| Boc-PNA-T-OH | Thymine analogue | Forms base pairs with adenine | Molecular probes |

Eigenschaften

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-1H-purin-9-yl]acetyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O8/c1-24(2,3)39-22(36)25-9-10-30(12-17(33)34)16(32)11-31-14-26-18-19(31)27-21(28-20(18)35)29-23(37)38-13-15-7-5-4-6-8-15/h4-8,14H,9-13H2,1-3H3,(H,25,36)(H,33,34)(H2,27,28,29,35,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFRXGPXBKQVPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)CN1C=NC2=C1N=C(NC2=O)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.